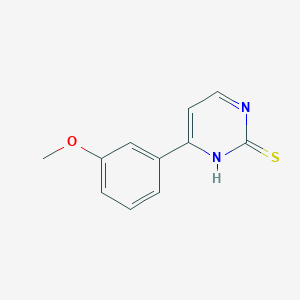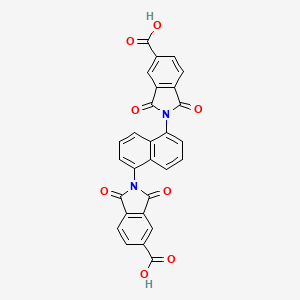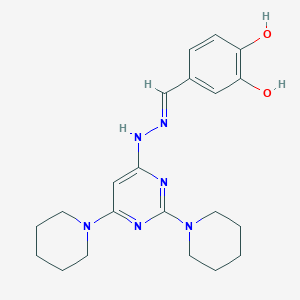
4-(3-methoxyphenyl)-2-pyrimidinethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methoxyphenyl)-2-pyrimidinethiol, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a heterocyclic compound that contains a pyrimidine ring and a thiol group. It is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the mechanisms of Parkinson's disease and other neurodegenerative disorders.
作用機序
4-(3-methoxyphenyl)-2-pyrimidinethiol is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopamine neurons via the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits mitochondrial complex I, which leads to a decrease in ATP production and an increase in ROS generation. This, in turn, leads to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
This compound has been shown to cause selective degeneration of dopaminergic neurons in the substantia nigra, which is a hallmark feature of Parkinson's disease. This compound-induced neurotoxicity is associated with oxidative stress, inflammation, and apoptosis. This compound has also been shown to cause mitochondrial dysfunction and impaired energy metabolism.
実験室実験の利点と制限
4-(3-methoxyphenyl)-2-pyrimidinethiol is a valuable tool for studying the mechanisms of Parkinson's disease and other neurodegenerative disorders. It is a potent and selective inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the effects of mitochondrial dysfunction on neuronal function. However, this compound has some limitations as a research tool. It is highly toxic and can cause irreversible damage to dopaminergic neurons. It also has limited solubility in water, which can make it difficult to use in some experimental settings.
将来の方向性
There are several future directions for research on 4-(3-methoxyphenyl)-2-pyrimidinethiol. One area of interest is the development of new drugs that can target mitochondrial complex I without causing neurotoxicity. Another area of interest is the use of this compound as a tool for studying the effects of mitochondrial dysfunction on other cell types, such as glial cells and immune cells. Finally, there is interest in using this compound as a tool for studying the mechanisms of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
合成法
4-(3-methoxyphenyl)-2-pyrimidinethiol can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with thiourea and ammonium acetate in the presence of a catalyst. The resulting intermediate is then reacted with chloroacetic acid to form the final product.
科学的研究の応用
4-(3-methoxyphenyl)-2-pyrimidinethiol has been widely used in scientific research to study the mechanisms of Parkinson's disease and other neurodegenerative disorders. This compound is a potent inhibitor of mitochondrial complex I, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. This, in turn, leads to oxidative stress and neuronal death, which are hallmark features of Parkinson's disease.
特性
IUPAC Name |
6-(3-methoxyphenyl)-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-14-9-4-2-3-8(7-9)10-5-6-12-11(15)13-10/h2-7H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACKUABBDLRVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-1-{[6-fluoro-2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B6106552.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6106558.png)
![3,5-bis[(trifluoroacetyl)amino]benzoic acid](/img/structure/B6106565.png)
![1-(2-methylbenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6106572.png)
![4-benzyl-1-[4-(1-piperidinylcarbonyl)benzyl]piperidine](/img/structure/B6106573.png)


![N-(3-chloro-4-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B6106597.png)
![4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol](/img/structure/B6106601.png)
![4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine](/img/structure/B6106607.png)
![6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6106621.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B6106629.png)
![N-[2-(acetylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6106642.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6106650.png)